2-(1H-indol-4-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-4-yl)acetaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring. This compound is characterized by the presence of an indole moiety attached to an acetaldehyde group. It is a significant intermediate in the biosynthesis of various biologically active molecules and is known for its role in plant and microbial metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-4-yl)acetaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring system . Another method involves the use of cupric chloride dihydrate as a promoter for the hydrolysis of oximes to produce indole-3-carbaldehyde, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-4-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like sulfuric acid or Lewis acids.
Major Products Formed
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-3-ethanol.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(1H-indol-4-yl)acetaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-indol-4-yl)acetaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetaldehyde: Similar in structure but with the indole moiety attached at the 3-position instead of the 4-position.
Indole-3-carbaldehyde: Another closely related compound with the aldehyde group attached directly to the indole ring at the 3-position.
Uniqueness
2-(1H-indol-4-yl)acetaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its position on the indole ring can affect its interaction with enzymes and receptors, leading to distinct biological effects compared to other indole derivatives .
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(1H-indol-4-yl)acetaldehyde |
InChI |
InChI=1S/C10H9NO/c12-7-5-8-2-1-3-10-9(8)4-6-11-10/h1-4,6-7,11H,5H2 |
InChI Key |
HHYNQPVEFKOZCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.